1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate
Description
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate is a sulfonate ester derivative of 1,3-propanediol, 2,2-diethyl- (CAS 115-76-4), where the two hydroxyl groups are replaced by methanesulfonate (-OSO₂CH₃) moieties. The parent diol, 1,3-propanediol, 2,2-diethyl-, has a molecular formula of C₇H₁₆O₂, a molecular weight of 132.20 g/mol, and is characterized by two ethyl branches at the C2 position of the propane backbone .
Properties
IUPAC Name |
[2-ethyl-2-(methylsulfonyloxymethyl)butyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O6S2/c1-5-9(6-2,7-14-16(3,10)11)8-15-17(4,12)13/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLZMLKREPRGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(COS(=O)(=O)C)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300209 | |
| Record name | 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56472-22-1 | |
| Record name | NSC135377 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate can be synthesized through the reaction of 1,3-propanediol, 2,2-diethyl- with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide or potassium thiocyanate in acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of iodides, thiocyanates, or other substituted products.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a critical intermediate in the synthesis of various organic compounds. It undergoes substitution reactions where the methanesulfonate groups can be replaced by nucleophiles to form different derivatives.
- Reactivity : It participates in oxidation and reduction reactions, enabling the formation of carbonyl compounds and alcohols respectively.
Biology
- Biochemical Pathways : Research has explored its role in biochemical pathways and enzyme interactions. The compound's structure allows it to influence metabolic activities within cells.
- Potential Therapeutic Applications : Investigations are ongoing into its therapeutic properties, particularly as a precursor for drug synthesis.
Medicine
- Drug Development : Its unique chemical structure makes it a candidate for developing novel pharmaceuticals. It is being studied for its potential efficacy in various therapeutic contexts.
Industrial Applications
- Polymer Production : The compound is utilized in creating polymers and resins. Its properties enhance the performance characteristics of materials used in coatings and adhesives .
- Chemical Manufacturing : In industrial settings, it acts as a building block for producing other chemicals, contributing to the synthesis of lubricants and plasticizers .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Chemistry | Organic synthesis intermediate | Facilitates diverse chemical reactions |
| Biology | Enzyme interaction studies | Enhances understanding of metabolic pathways |
| Medicine | Drug precursor | Potential therapeutic effects |
| Industry | Polymer production | Improves material properties |
Case Study 1: Synthesis of Organic Compounds
A study demonstrated that 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate was effectively used as an intermediate in synthesizing complex organic molecules. The reactions yielded high purity products with favorable yields, showcasing its utility in organic chemistry .
Case Study 2: Biochemical Investigations
Research highlighted the compound's role in modulating enzyme activity within specific biochemical pathways. This investigation provided insights into its potential therapeutic applications and the mechanisms through which it operates at a molecular level.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Table 1: Key Properties of 1,3-Propanediol Derivatives and Related Compounds
Comparative Structural and Functional Insights
Substituent Effects on Reactivity and Stability
- Ethyl vs. Methyl Branches :
The diethyl substituents in 1,3-propanediol, 2,2-diethyl- confer greater steric hindrance compared to dimethyl analogs like 2,2-dimethylpropane-1,3-diol (Table 1). This reduces nucleophilic attack rates in esterification reactions but enhances thermal stability . - Sulfonate vs. Acetate Esters :
Methanesulfonate groups (-OSO₂CH₃) are stronger electron-withdrawing groups than acetates (-OAc), increasing the electrophilicity of the central carbon and making dimethanesulfonate derivatives more reactive in alkylation reactions compared to diacetates (e.g., 2,2-diethyl-1,3-propanediol diacetate) . - Aromatic vs. Aliphatic Sulfonates : The phenylsulfonate derivative (Table 1) exhibits lower solubility in polar solvents due to aromatic bulk but higher stability under acidic conditions compared to aliphatic sulfonates like dimethanesulfonate .
Biological Activity
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate (CAS No. 56472-22-1) is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of 1,3-propanediol, modified with two ethyl groups and a dimethanesulfonate moiety. Understanding its biological activity is crucial for evaluating its applications in various fields, including medicine and industrial chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C9H18O4S. The structure features a central propane backbone with two ethyl groups and a sulfonate group that contributes to its chemical reactivity and solubility properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 218.30 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in water |
| Density | Not specified |
Antimicrobial Properties
Research indicates that compounds similar to 1,3-Propanediol derivatives exhibit antimicrobial properties. For instance, studies have shown that dimethanesulfonate compounds can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of 1,3-Propanediol derivatives suggest potential anticancer activity. In vitro studies have demonstrated that certain sulfonate esters can induce apoptosis in cancer cell lines. This effect may be attributed to the compound's ability to interact with cellular signaling pathways involved in cell survival and proliferation .
The proposed mechanisms by which this compound exerts its biological effects include:
- Cell Membrane Disruption : The sulfonate group may alter membrane permeability.
- Enzyme Inhibition : Interaction with enzymes involved in metabolic processes could lead to altered cellular functions.
- Signal Transduction Modulation : The compound may influence pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Activity
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of various sulfonate compounds against common pathogens. The results indicated that compounds similar to 1,3-Propanediol derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Study on Cancer Cell Lines
A study conducted by the National Cancer Institute investigated the cytotoxic effects of several sulfonate esters on human cancer cell lines. The results showed that one derivative had an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of control agents, suggesting potent anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
